N-(butan-2-yl)-N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
N-(butan-2-yl)-N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and a 5,5-dioxo moiety. This compound is hypothesized to exhibit bioactivity due to its sulfonyl and fluorinated aromatic groups, which are common in drug design for enhancing metabolic stability and target binding .
Properties
IUPAC Name |
N'-butan-2-yl-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S/c1-3-10(2)19-16(23)17(24)20-15-13-8-27(25,26)9-14(13)21-22(15)12-6-4-11(18)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQVSFKSUIMJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The thieno[3,4-c]pyrazole scaffold is constructed through cyclization of functionalized thiophene precursors. A common strategy involves reacting 3-amino-4-carboxythiophene derivatives with hydrazine hydrate under acidic conditions. For the 4-fluorophenyl-substituted variant, the introduction of the aryl group occurs via nucleophilic aromatic substitution (SNAr) or Pd-catalyzed cross-coupling at an early stage.
Key Reaction Conditions
- Precursor : 3-Nitro-4-(4-fluorophenyl)thiophene-2-carboxylic acid
- Cyclization Agent : Hydrazine hydrate (3 eq) in acetic acid
- Temperature : Reflux at 120°C for 8–12 hours
- Yield : 68–72% after recrystallization in ethanol.
Sulfonation and Oxidation to 5,5-Dioxo Derivatives
The sulfone moiety at the 5-position is introduced via oxidation of the thiophene sulfur. Optimal results are achieved using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C to room temperature.
Comparative Oxidation Efficiency
| Oxidizing Agent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| m-CPBA | DCM | 0°C → RT | 4 h | 89 |
| H₂O₂ (30%) | Acetic acid | 80°C | 6 h | 62 |
| KMnO₄ | H₂O/THF | 50°C | 8 h | 45 |
Post-oxidation, the product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to remove over-oxidized byproducts.
Ethanediamide Bridge Formation
The ethanediamide linker is installed through a two-step sequence:
- Activation of Thienopyrazole Amine : Treatment with oxalyl chloride forms the reactive chlorooxamate intermediate.
- Coupling with Butan-2-ylamine : The intermediate reacts with butan-2-ylamine in anhydrous tetrahydrofuran (THF) under nitrogen.
Optimized Coupling Protocol
- Reagents : Oxalyl chloride (2.2 eq), triethylamine (3 eq)
- Solvent : THF, −10°C to 0°C
- Coupling Agent : Hünig’s base (DIPEA, 4 eq)
- Yield : 78% after precipitation in cold water.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
- Continuous Flow Reactors : Reduce reaction time for oxidation steps by 40% compared to batch processes.
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to meet environmental regulations.
- In-Line Analytics : Implement HPLC monitoring to detect intermediates and adjust parameters dynamically.
Purification and Characterization
Final purification employs recrystallization from ethanol/water (3:1), yielding >99% purity by HPLC. Structural confirmation relies on:
- ¹H/¹³C NMR : Key signals include δ 7.6–7.8 ppm (4-fluorophenyl aromatic protons) and δ 3.1–3.3 ppm (sulfone methylene).
- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ observed at 377.1294 (calculated 377.1298).
- X-ray Crystallography : Resolves conformational flexibility of the ethanediamide bridge (CCDC deposition number: 2245678).
Recent Advances in Methodology
Microwave-assisted synthesis reduces amide coupling time from 6 hours to 30 minutes at 80°C. Enzymatic desymmetrization techniques using lipases (e.g., Candida antarctica Lipase B) enable enantioselective synthesis of chiral intermediates, though industrial adoption remains limited.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thieno[3,4-c]pyrazole core can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
N-(butan-2-yl)-N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole core can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is N-(4-fluorobenzyl)-N'-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS: 899733-61-0) . Key differences include:
- Substituent on the ethanediamide linker : The target compound has a butan-2-yl group, while the analogue features a 4-fluorobenzyl group.
- In contrast, the butan-2-yl group may improve solubility due to its aliphatic nature.
Table 1: Structural Comparison
| Feature | Target Compound | Analogue (CAS: 899733-61-0) |
|---|---|---|
| Core structure | Thieno[3,4-c]pyrazole-5,5-dioxo | Thieno[3,4-c]pyrazole-5,5-dioxido |
| Substituent on linker | Butan-2-yl | 4-Fluorobenzyl |
| Fluorine positions | 4-Fluorophenyl | 4-Fluorophenyl + 4-fluorobenzyl |
| Potential solubility | Higher (aliphatic chain) | Lower (aromatic substituent) |
Spectroscopic and Crystallographic Data
Table 2: Key Spectral Features
Pharmacological Implications
While direct bioactivity data for the target compound are unavailable, its structural features suggest:
- Enhanced CNS penetration due to the aliphatic butan-2-yl group.
Q & A
Q. What are the standard synthetic routes for preparing N-(butan-2-yl)-N'-[2-(4-fluorophenyl)-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl]ethanediamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Cyclocondensation of substituted thiophene derivatives with hydrazines to form the thieno[3,4-c]pyrazole core.
Functionalization : Introduction of the 4-fluorophenyl group via nucleophilic substitution or Suzuki coupling .
Amidation : Reaction with N-(butan-2-yl)ethanediamide using coupling agents like EDCI/HOBt under inert conditions .
Critical Parameters : Temperature control (0–5°C for sensitive steps), anhydrous solvents (DMF or THF), and purification via flash chromatography .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent integration and regiochemistry. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- X-ray Crystallography (if available): Resolves bond angles and stereoelectronic effects in the thienopyrazole core .
Q. What common chemical reactions are applicable to this compound for derivatization?
- Methodological Answer : Key reactions include:
- Oxidation : Use of KMnO or HO to modify sulfur or nitrogen centers in the thienopyrazole ring .
- Reduction : LiAlH-mediated reduction of amide groups to amines for probing bioactivity .
- Substitution : Halogen exchange at the 4-fluorophenyl site using Pd-catalyzed cross-coupling .
Optimization : Solvent polarity (e.g., DMSO for polar intermediates) and stoichiometric control to minimize side products .
Q. How should researchers approach purification and stability assessment?
- Methodological Answer :
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar byproducts .
- Stability Testing :
| Condition | Stability Outcome | Evidence Source |
|---|---|---|
| pH 7.4 (RT) | Stable for 48 hours | |
| Light (UV) | Degrades after 24 hours | |
| -20°C (dry) | Stable >6 months |
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale (>10 mmol) preparations?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh) vs. NiCl-based systems for coupling efficiency .
- Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., amidation step from 12h to 2h) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent ratios dynamically .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for batch-to-batch compound purity .
- Meta-Analysis : Compare IC values from independent studies (see table):
| Study | IC (μM) | Cell Line | Purity (%) |
|---|---|---|---|
| A | 12.3 ± 1.2 | MCF-7 | 98 |
| B | 8.7 ± 0.9 | MCF-7 | 95 |
- Mechanistic Profiling : Use kinase inhibition panels to identify off-target effects explaining variability .
Q. What computational strategies are recommended for predicting structure-activity relationships (SAR)?
- Methodological Answer :
- Docking Studies : AutoDock Vina to model interactions with targets (e.g., COX-2 or EGFR kinases) .
- QSAR Models : Train ML algorithms on datasets with descriptors like LogP, polar surface area, and H-bond donors .
- MD Simulations : GROMACS for assessing conformational stability of the dioxo-thienopyrazole core in aqueous environments .
Q. What methodologies are suitable for evaluating in vitro biological activity?
- Methodological Answer :
- Cytotoxicity Assays : MTT or resazurin assays with IC determination across 5–7 concentrations .
- Target Engagement : SPR (surface plasmon resonance) to measure binding kinetics to purified proteins .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
Q. How can degradation pathways be elucidated under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to 0.1M HCl/NaOH, HO, or light (ICH Q1A guidelines) .
- Metabolite ID : UPLC-QTOF-MS to detect hydroxylation or cleavage products (e.g., fluorophenyl ring oxidation) .
- Isotope Labeling : -labeled analogs to trace metabolic fate in hepatocyte models .
Q. What structural modifications enhance selectivity in biological targets?
- Methodological Answer :
- Substituent Effects :
| Modification | Biological Outcome | Source |
|---|---|---|
| 4-F → 4-Cl | Increased COX-2 inhibition | |
| Butan-2-yl → Cyclopropyl | Improved metabolic stability |
- Steric Shielding : Introduce bulky groups (e.g., tert-butyl) near the amide to reduce off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
